Validated Synthetic Route to 3-Deoxy-3-carboxymethyl Nucleosides via Wittig-Horner Reaction
The compound serves as the key 3-keto intermediate in a validated synthetic pathway to 3-deoxy-3-carboxymethyl nucleosides. Oxidation of 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose yields the 3-keto derivative, which is subsequently treated with triethylphosphonoacetate under NaH to afford the 3-deoxy-3-ethoxycarbonylmethylene derivative [1]. In contrast, the non-keto analog 5-O-benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose lacks the electrophilic 3-position required for this carbon-carbon bond formation, precluding its use in this nucleoside modification strategy .
Essential for replicating published routes; non-keto analog is not a functional substitute.
Conditions: TEMPO/NaOCl, then triethylphosphonoacetate/NaH in DMSO.
| Evidence Dimension | Utility as a Precursor for 3'-Modified Nucleosides |
|---|---|
| Target Compound Data | Total yield of 3-deoxy-3-ethoxycarbonylmethylnucleosides: 42–49% from the starting compound |
| Comparator Or Baseline | 5-O-Benzoyl-1,2-di-O-isopropylidene-α-D-xylofuranose: No reported yield for analogous 3'-modified nucleosides; unreactive at C3 due to lack of keto group |
| Quantified Difference | Functional (target compound provides unique C3-electrophilic reactivity; comparator does not) |
| Conditions | Oxidation with TEMPO/NaOCl, Wittig-Horner with triethylphosphonoacetate, NaH, DMSO |
Why This Matters
Procurement of the 3-keto derivative is essential for replicating published synthetic routes to 3'-modified nucleosides; the non-keto analog is not a functional substitute.
- [1] Synthesis of 3′-deoxy-3′-carboxymethylnucleosides, precursors of oligonucleotides with an amide internucleoside bond. Russian Journal of Bioorganic Chemistry, 2009, 35, 68–74. View Source
